molecular formula C14H14BrN B13880076 1-(6-Bromonaphthalen-2-yl)pyrrolidine

1-(6-Bromonaphthalen-2-yl)pyrrolidine

Cat. No.: B13880076
M. Wt: 276.17 g/mol
InChI Key: WQUXFSPPIJBXOU-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a bromonaphthalene moiety

Preparation Methods

The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-bromonaphthalene with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(6-Bromonaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(6-Bromonaphthalen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

1-(6-Bromonaphthalen-2-yl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bromonaphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C14H14BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2

InChI Key

WQUXFSPPIJBXOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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